molecular formula C23H24N2O6S B296916 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide

Cat. No. B296916
M. Wt: 456.5 g/mol
InChI Key: MIJLLHFFAJPISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as DASA-58 and has been studied extensively for its mechanism of action and biological effects.

Mechanism of Action

The mechanism of action of DASA-58 involves the inhibition of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical enzyme involved in regulating cell growth and division, and its inhibition by DASA-58 can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a range of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, DASA-58 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of DASA-58 for lab experiments is its specificity for PP2A inhibition. This specificity allows for targeted inhibition of cancer cells, reducing the risk of off-target effects. However, one limitation of DASA-58 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on DASA-58. One area of interest is the development of more potent and selective derivatives of DASA-58 for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of DASA-58 and its effects on other cellular processes. Finally, research on the pharmacokinetics and toxicity of DASA-58 is needed to determine its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of DASA-58 involves the reaction of 4-methoxyaniline and 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then reacted with N-(4-methoxyphenyl)acetamide to yield the final product, DASA-58.

Scientific Research Applications

DASA-58 has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Research has shown that DASA-58 has anti-proliferative effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H24N2O6S/c1-29-19-11-9-17(10-12-19)24-23(26)16-25(18-7-5-4-6-8-18)32(27,28)20-13-14-21(30-2)22(15-20)31-3/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

MIJLLHFFAJPISL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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